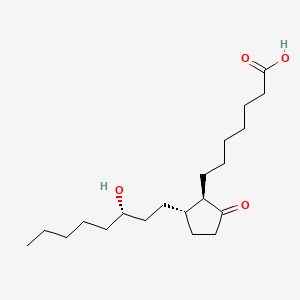
AM 404
Vue d'ensemble
Description
Applications De Recherche Scientifique
AM404 has a wide range of scientific research applications:
Mécanisme D'action
AM 404, also known as N-arachidonoylphenolamine, is an active metabolite of paracetamol (acetaminophen) and has been associated with analgesic and anticonvulsant effects .
Target of Action
This compound primarily targets the endocannabinoid system, cyclooxygenase (COX), and transient receptor potential vanilloid type 1 (TRPV1) systems . It is a potent activator of TRPV1, a major contributor to neuronal response to pain in the brain and dorsal horn . It also inhibits COX-1 and COX-2, thus attenuating prostaglandin synthesis .
Mode of Action
This compound increases concentrations of the endogenous cannabinoid anandamide within the synaptic cleft, contributing to its analgesic activity . This involves endocannabinoid transporter inhibition, but the precise transporter responsible is yet to be determined . This compound also activates vanilloid receptors causing vasodilation, which is inhibited by the vanilloid receptor antagonist capsazepine .
Biochemical Pathways
This compound affects multiple biochemical pathways. In the periaqueductal grey, the bioactive metabolite AM404 activates the TRPV1 channel-mGlu5 receptor-PLC-DAGL-CB1 receptor signaling cascade . This cascade is a key component of the pain and thermoregulatory pathways .
Pharmacokinetics
It is known that this compound is formed from 4-aminophenol and arachidonic acid
Result of Action
The activation of the endocannabinoid, COX, and TRPV systems by this compound leads to analgesic and anticonvulsant effects . The compound’s action on these systems results in increased concentrations of anandamide, vasodilation, and attenuation of prostaglandin synthesis .
Méthodes De Préparation
Analyse Des Réactions Chimiques
L'AM404 subit plusieurs types de réactions chimiques :
Oxydation : L'AM404 peut inhiber la production d'espèces réactives de l'oxygène, telles que la 8-iso-prostaglandine F2 alpha.
Agonisme : L'AM404 agit comme un agoniste du récepteur du potentiel de transition vanilloïde de type 1 (TRPV1).
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le lipopolysaccharide (LPS) pour induire la production de prostaglandines et divers inhibiteurs pour étudier les voies spécifiques impliquées . Les principaux produits formés à partir de ces réactions comprennent des niveaux réduits de prostaglandines et d'espèces réactives de l'oxygène .
Applications de la recherche scientifique
L'AM404 a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
L'AM404 exerce ses effets par le biais de plusieurs voies :
Système endocannabinoïde : Il augmente les concentrations de l'anandamide cannabinoïde endogène dans la fente synaptique en inhibant sa recapture.
Récepteur TRPV1 : L'AM404 active le récepteur TRPV1, contribuant à ses effets analgésiques.
Inhibition de la COX : Il inhibe COX-1 et COX-2, réduisant la synthèse des prostaglandines.
Récepteur CB1 : L'action anticonvulsivante de l'AM404 est médiée par les récepteurs CB1.
Comparaison Avec Des Composés Similaires
L'AM404 est unique dans sa combinaison d'actions sur les systèmes endocannabinoïde, COX et TRPV. Les composés similaires comprennent :
VDM-11 : Un analogue 2-méthyl de l'AM404.
Paracétamol : Le composé parent dont l'AM404 est dérivé.
Autres inhibiteurs de la recapture des cannabinoïdes : Composés qui empêchent la recapture de l'anandamide et d'autres composés apparentés.
L'AM404 se démarque par son mécanisme d'action multiforme et ses applications thérapeutiques potentielles dans la gestion de la douleur, la thérapie anticonvulsivante et le traitement du cancer .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424985 | |
| Record name | AM 404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183718-77-6 | |
| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-404 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM 404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-404 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichloropyridin-4-yl)-2-[1-[(4-fluorophenyl)methyl]-5-hydroxyindol-3-yl]-2-oxoacetamide](/img/structure/B1665857.png)









![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)



